molecular formula C14H18OS B14003115 4-Methyl-4-phenylsulfanylhept-6-en-3-one CAS No. 55834-35-0

4-Methyl-4-phenylsulfanylhept-6-en-3-one

Cat. No.: B14003115
CAS No.: 55834-35-0
M. Wt: 234.36 g/mol
InChI Key: VIHZXMGRKAVLFX-UHFFFAOYSA-N
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Description

4-Methyl-4-phenylsulfanylhept-6-en-3-one is a sulfur-containing ketone with a unique structural framework. Its molecular formula is C₁₄H₁₈OS, featuring a hept-6-en-3-one backbone substituted with a methyl group and a phenylsulfanyl group at the 4-position.

Properties

CAS No.

55834-35-0

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

4-methyl-4-phenylsulfanylhept-6-en-3-one

InChI

InChI=1S/C14H18OS/c1-4-11-14(3,13(15)5-2)16-12-9-7-6-8-10-12/h4,6-10H,1,5,11H2,2-3H3

InChI Key

VIHZXMGRKAVLFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CC=C)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylsulfanylhept-6-en-3-one typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of 2-phenylsulfanyl-1-propene and allyl bromide as starting materials . The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylsulfanylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfanyl derivatives.

Scientific Research Applications

4-Methyl-4-phenylsulfanylhept-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylsulfanylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-methyl-4-phenylsulfanylhept-6-en-3-one:

Compound Structure Key Features
This compound Hept-6-en-3-one backbone with 4-methyl and 4-phenylsulfanyl groups Conjugated enone, sulfur-containing substituent, potential electrophilic sites
2-Methyl-6-(4-methylphenyl)heptan-3-one Saturated heptan-3-one with 2-methyl and 6-(4-methylphenyl) groups No sulfur or double bond; steric hindrance from aromatic substituent
β-Leucine (3-amino-4-methylpentanoic acid) Amino acid with branched alkyl chain and carboxylic acid group Biologically active; lacks ketone or sulfur moieties

Comparative Analysis

The enone system (C6-C7 double bond) enables conjugate addition reactions, distinct from saturated analogs like 2-methyl-6-(4-methylphenyl)heptan-3-one . 2-Methyl-6-(4-methylphenyl)heptan-3-one: Lacks sulfur and conjugation, resulting in lower electrophilicity.

Steric and Solubility Properties The phenylsulfanyl group in the target compound introduces significant steric bulk, which may reduce solubility in polar solvents compared to β-leucine, a water-soluble amino acid .

Biological Relevance β-Leucine (3-amino-4-methylpentanoic acid) is a known non-proteinogenic amino acid involved in metabolic pathways .

Research Findings and Data Gaps

  • Synthetic Applications: The enone system in this compound may serve as a dienophile in Diels-Alder reactions, a feature absent in saturated analogs.
  • Toxicity and Safety: No toxicity data for the target compound are available in the provided evidence. In contrast, β-leucine is generally recognized as safe for biological systems .

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